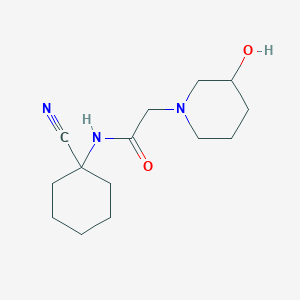
N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide, commonly known as CPP-109, is a synthetic compound that has been extensively researched for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, γ-aminobutyric acid (GABA), and has been shown to modulate the activity of the GABAergic system in the brain.
Mécanisme D'action
CPP-109 acts as a N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT inhibitor, which increases the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain. N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide is the primary inhibitory neurotransmitter in the brain, and its activity is modulated by the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system. By increasing the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide, CPP-109 enhances the inhibitory activity of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system, which has been shown to reduce the craving for addictive substances and improve cognitive function.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a range of biochemical and physiological effects, including the modulation of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system, the reduction of addictive behavior, and the improvement of cognitive function. It has also been shown to have anxiolytic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-109 has several advantages for lab experiments, including its high potency and selectivity for N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT inhibition. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on CPP-109, including its potential therapeutic applications for addiction and other psychiatric disorders, its mechanism of action, and its potential side effects. Additionally, further research is needed to optimize the synthesis method and improve the pharmacokinetic properties of CPP-109.
Méthodes De Synthèse
CPP-109 is synthesized by reacting 1-cyanocyclohexylamine with 3-hydroxypiperidine-1-acetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields CPP-109 as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
CPP-109 has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and other psychiatric disorders. It has been shown to be a potent inhibitor of the enzyme, N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide aminotransferase (N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT), which is responsible for the breakdown of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain. By inhibiting N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide-AT, CPP-109 increases the levels of N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide in the brain, which in turn modulates the activity of the N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamideergic system.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c15-11-14(6-2-1-3-7-14)16-13(19)10-17-8-4-5-12(18)9-17/h12,18H,1-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMBBFPEYQLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3-hydroxypiperidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide](/img/structure/B2426777.png)
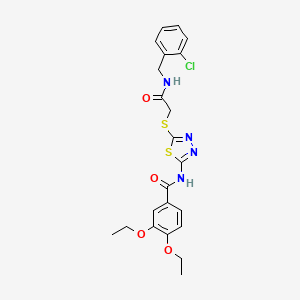
![[3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2426779.png)
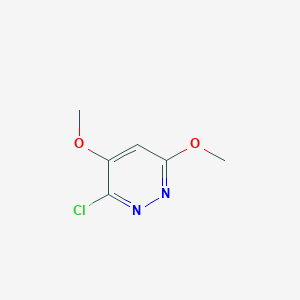

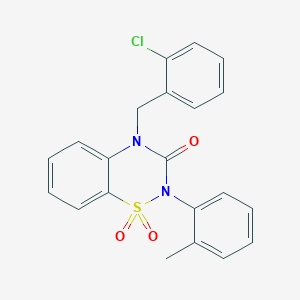
![(7-(2-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2426788.png)
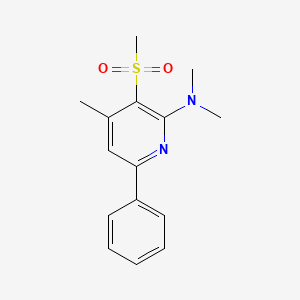
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide](/img/structure/B2426793.png)
![2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2426794.png)
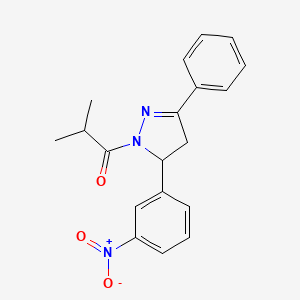
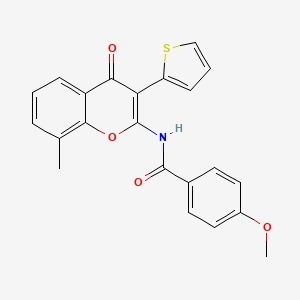
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2426799.png)
